Cas no 131330-80-8 (2-(cyclohexylmethyl)prop-2-enoic acid)

2-(cyclohexylmethyl)prop-2-enoic acid Chemical and Physical Properties
Names and Identifiers
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- Cyclohexanepropanoic acid, a-methylene-
- Cyclohexanepropanoic acid, α-methylene-
- 2-(cyclohexylmethyl)prop-2-enoic acid
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2-(cyclohexylmethyl)prop-2-enoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1851487-10.0g |
2-(cyclohexylmethyl)prop-2-enoic acid |
131330-80-8 | 10g |
$4729.0 | 2023-06-01 | ||
Enamine | EN300-1851487-0.1g |
2-(cyclohexylmethyl)prop-2-enoic acid |
131330-80-8 | 0.1g |
$968.0 | 2023-09-19 | ||
Enamine | EN300-1851487-0.5g |
2-(cyclohexylmethyl)prop-2-enoic acid |
131330-80-8 | 0.5g |
$1056.0 | 2023-09-19 | ||
Enamine | EN300-1851487-5.0g |
2-(cyclohexylmethyl)prop-2-enoic acid |
131330-80-8 | 5g |
$3189.0 | 2023-06-01 | ||
Enamine | EN300-1851487-0.05g |
2-(cyclohexylmethyl)prop-2-enoic acid |
131330-80-8 | 0.05g |
$924.0 | 2023-09-19 | ||
Enamine | EN300-1851487-10g |
2-(cyclohexylmethyl)prop-2-enoic acid |
131330-80-8 | 10g |
$4729.0 | 2023-09-19 | ||
Enamine | EN300-1851487-0.25g |
2-(cyclohexylmethyl)prop-2-enoic acid |
131330-80-8 | 0.25g |
$1012.0 | 2023-09-19 | ||
Enamine | EN300-1851487-2.5g |
2-(cyclohexylmethyl)prop-2-enoic acid |
131330-80-8 | 2.5g |
$2155.0 | 2023-09-19 | ||
Enamine | EN300-1851487-5g |
2-(cyclohexylmethyl)prop-2-enoic acid |
131330-80-8 | 5g |
$3189.0 | 2023-09-19 | ||
Enamine | EN300-1851487-1.0g |
2-(cyclohexylmethyl)prop-2-enoic acid |
131330-80-8 | 1g |
$1100.0 | 2023-06-01 |
2-(cyclohexylmethyl)prop-2-enoic acid Related Literature
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Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
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Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
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Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
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Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
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Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
Additional information on 2-(cyclohexylmethyl)prop-2-enoic acid
Introduction to 2-(cyclohexylmethyl)prop-2-enoic acid (CAS No. 131330-80-8) and Its Emerging Applications in Chemical and Pharmaceutical Research
2-(cyclohexylmethyl)prop-2-enoic acid, identified by the chemical abstracts service number CAS No. 131330-80-8, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This molecule, characterized by its cyclohexylmethyl and prop-2-enoic acid functional groups, has garnered attention due to its unique structural properties and potential applications in drug development and biochemical studies. The compound's molecular structure, featuring a conjugated system of double bonds and a bulky cyclohexyl substituent, makes it a versatile scaffold for synthetic chemists exploring novel pharmacophores.
The synthesis of 2-(cyclohexylmethyl)prop-2-enoic acid involves multi-step organic reactions that highlight the compound's reactivity and synthetic accessibility. Recent advancements in catalytic methods have enabled more efficient and scalable production processes, making this compound more readily available for industrial and academic research. The presence of both electron-withdrawing and electron-donating groups in its structure allows for diverse modifications, facilitating the development of derivatives with tailored biological activities.
In the realm of pharmaceutical research, 2-(cyclohexylmethyl)prop-2-enoic acid has been explored as a precursor for bioactive molecules. Its structural motif is reminiscent of several known pharmacologically active compounds, suggesting potential therapeutic applications. For instance, researchers have investigated its role in modulating enzyme activity and interactions with biological targets. Preliminary studies indicate that derivatives of this compound may exhibit properties relevant to anti-inflammatory, antioxidant, or antimicrobial therapies.
The cyclohexylmethyl group in 2-(cyclohexylmethyl)prop-2-enoic acid contributes to steric hindrance, which can influence binding affinity and selectivity in drug design. This feature is particularly valuable in the development of targeted therapies where precise molecular interactions are critical. Additionally, the prop-2-enoic acid moiety provides a platform for further functionalization, enabling the creation of complex molecules with enhanced pharmacokinetic profiles.
Recent publications highlight the use of 2-(cyclohexylmethyl)prop-2-enoic acid in combinatorial chemistry approaches, where it serves as a key building block for generating libraries of diverse compounds. These libraries are then screened for biological activity using high-throughput screening techniques. Such methodologies have led to the discovery of novel lead compounds with promising therapeutic potential. The compound's compatibility with various functional groups makes it an attractive candidate for structure-based drug design.
The chemical properties of 2-(cyclohexylmethyl)prop-2-enoic acid also make it useful in material science applications. Its ability to form stable complexes with other molecules has been exploited in the development of novel polymers and coatings. These materials exhibit enhanced mechanical strength and chemical resistance, making them suitable for industrial applications ranging from aerospace to biomedical devices.
From a computational chemistry perspective, 2-(cyclohexylmethyl)prop-2-enoic acid has been subjected to detailed molecular modeling studies to understand its behavior at the atomic level. These studies have provided insights into its electronic structure, vibrational modes, and potential interactions with biological targets. Such information is crucial for rational drug design and optimizing synthetic pathways.
The environmental impact of synthesizing and utilizing 2-(cyclohexylmethyl)prop-2-enoic acid is another area of growing interest. Researchers are exploring greener synthetic routes that minimize waste and reduce energy consumption. These efforts align with broader sustainability goals in the chemical industry, ensuring that the production of valuable compounds like this one is both efficient and environmentally responsible.
In conclusion, 2-(cyclohexylmethyl)prop-2-enoic acid (CAS No. 131330-80-8) represents a fascinating molecule with diverse applications across multiple scientific disciplines. Its unique structural features offer opportunities for innovation in pharmaceuticals, materials science, and beyond. As research continues to uncover new possibilities for this compound, its importance in advancing scientific knowledge and technological development is likely to grow.
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